FN-1501

Catalog No.
S528305
CAS No.
1429515-59-2
M.F
C22H25N9O
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FN-1501

CAS Number

1429515-59-2

Product Name

FN-1501

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide

Molecular Formula

C22H25N9O

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28)

InChI Key

VXLAKHWYGRKCGI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

FN-1501; FN 1501; FN1501

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5

The exact mass of the compound N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide is 431.2182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FN-1501 (CAS: 1429515-59-2) is a multi-kinase inhibitor characterized by its dual suppression of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4/6). Unlike conventional single-target inhibitors, FN-1501 integrates cell cycle arrest with receptor tyrosine kinase blockade, yielding sub-nanomolar to low-nanomolar IC50 values across its primary targets (FLT3 IC50 = 0.28 nM; CDK4 IC50 = 0.85 nM) [1]. For procurement professionals and preclinical formulators, FN-1501 provides measurable formulation advantages, demonstrating high solubility in DMSO (up to 86 mg/mL) and straightforward in vivo compatibility using standard excipients like CMC-Na or PEG300/Tween-80 . This combination of dual-pathway suppression, high solubility, and a favorable toxicity profile makes it a highly practical precursor for acute myeloid leukemia (AML) and multidrug resistance (MDR) research workflows.

Substituting FN-1501 with generic single-target FLT3 inhibitors (e.g., Quizartinib or Midostaurin) or standard CDK inhibitors (e.g., AT7519) compromises the dual-mechanism efficacy required for aggressive AML models. Single-target FLT3 inhibitors fail to directly suppress retinoblastoma (Rb) phosphorylation, leaving compensatory cell-cycle pathways active and accelerating resistance. Conversely, standard CDK inhibitors like AT7519 suffer from narrow therapeutic windows and severe acute toxicity in vivo (LD50: 32 mg/kg). Furthermore, traditional chemotherapeutics like Cytarabine require high dosing (e.g., 50 mg/kg) to achieve partial efficacy, whereas FN-1501 drives tumor regression at significantly lower doses (15 mg/kg). Using isolated inhibitors or crude mixtures cannot replicate the synergistic, single-molecule pharmacokinetic profile and high tolerability that FN-1501 provides in complex in vivo xenograft systems [1].

Quantifiable In Vivo Tolerability and Expanded Therapeutic Window

In acute-toxicity studies utilizing mouse models, FN-1501 demonstrated a significantly higher lethal dose (LD50) compared to the benchmark CDK inhibitor AT7519. FN-1501 achieved an LD50 of 186 mg/kg, whereas AT7519 exhibited severe toxicity with an LD50 of 32 mg/kg. This nearly 6-fold increase in the safety margin allows researchers to dose higher and maintain longer exposure times in xenograft models without confounding systemic toxicity [1].

Evidence DimensionAcute Toxicity (LD50 in mice)
Target Compound Data186 mg/kg
Comparator Or BaselineAT7519 (32 mg/kg)
Quantified Difference5.8-fold higher LD50 (improved safety)
ConditionsIn vivo acute-toxicity mouse model

A wider therapeutic window reduces animal mortality and confounding toxicological artifacts in long-term preclinical efficacy studies.

Higher Xenograft Tumor Regression Efficiency vs. Cytarabine

When evaluated in MV4-11 (AML) nude-mouse xenograft models, FN-1501 induced profound tumor regression at a dose of 15 mg/kg. In direct comparison, the standard-of-care chemotherapeutic Cytarabine required a much higher dose of 50 mg/kg to achieve lesser efficacy. This demonstrates FN-1501's high potency and superior dose-to-response ratio, reducing the total active pharmaceutical ingredient (API) required for sustained in vivo studies[1].

Evidence DimensionIn Vivo Tumor Regression Dose
Target Compound Data15 mg/kg
Comparator Or BaselineCytarabine (50 mg/kg)
Quantified DifferenceSuperior efficacy at 70% lower dosage
ConditionsMV4-11 AML nude-mouse xenograft model

Procuring FN-1501 allows for highly efficient in vivo dosing, achieving superior tumor regression while consuming less compound per animal cohort.

High-Capacity Solubility for Preclinical Formulation

FN-1501 supports streamlined preclinical formulation workflows, achieving high solubility in anhydrous DMSO at concentrations up to 86 mg/mL (199.3 mM). For in vivo administration, it readily forms a homogeneous suspension in simple 0.5% CMC-Na at ≥5 mg/mL, or a clear solution using a standard PEG300/Tween-80/Saline vehicle. This circumvents the formulation bottlenecks commonly associated with highly lipophilic, poorly soluble kinase inhibitors that require complex lipid nanoparticles or extreme pH adjustments .

Evidence DimensionSolubility and Vehicle Compatibility
Target Compound Data86 mg/mL in DMSO; ≥5 mg/mL in CMC-Na
Comparator Or BaselineStandard lipophilic kinase inhibitors (often <1 mg/mL in aqueous suspensions)
Quantified DifferenceHighly processable in standard lab vehicles
ConditionsIn vitro stock preparation and in vivo formulation

High solubility in standard excipients drastically reduces formulation time, minimizes vehicle-induced toxicity, and ensures reproducible dosing across batches.

Sub-Nanomolar Dual-Target Potency vs. Single-Target Baselines

FN-1501 delivers measurable target engagement, characterized by sub-nanomolar to low-nanomolar IC50 values across its primary targets: FLT3 (0.28 nM), CDK4/cyclin D1 (0.85 nM), CDK6/cyclin D1 (1.96 nM), and CDK2/cyclin A (2.47 nM). This translates to a strong antiproliferative effect against MV4-11 AML cells with an IC50 of 0.008 μM (8 nM). This dual-pathway suppression eliminates the need to procure and co-administer separate FLT3 and CDK inhibitors to achieve simultaneous cell cycle arrest and apoptosis [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataFLT3: 0.28 nM; CDK4: 0.85 nM
Comparator Or BaselineCo-administration of separate FLT3 and CDK inhibitors
Quantified DifferenceSingle-agent sub-nanomolar dual suppression
ConditionsIn vitro kinase-inhibition assays

Procuring a single, dual-action inhibitor simplifies assay design, eliminates drug-drug interaction variables, and ensures uniform pharmacokinetic distribution.

Preclinical Acute Myeloid Leukemia (AML) Xenograft Modeling

Due to its documented LD50 (186 mg/kg) and efficient tumor regression at low doses (15 mg/kg), FN-1501 is a highly effective choice for long-term in vivo efficacy studies in AML models (e.g., MV4-11 xenografts). It outperforms Cytarabine and standard CDK inhibitors in dosing efficiency, providing a robust, well-tolerated positive control for novel therapeutic benchmarking[1].

Dual-Pathway (FLT3/CDK) Inhibitor Screening Assays

FN-1501's validated sub-nanomolar IC50 values against FLT3 (0.28 nM) and CDK4 (0.85 nM) make it a precise reference standard for biochemical kinase assays and cell-based target engagement studies. It eliminates the need to formulate and co-administer separate inhibitors, streamlining assay workflows and reducing variable compound interactions [1].

Multidrug Resistance (MDR) and ABCB1 Transporter Research

Because FN-1501 is a validated substrate of the ABCB1 efflux transporter, it serves as a specific tool compound in MDR research. When co-administered with ABCB1 reversal agents (e.g., VPM), researchers can precisely map resistance mechanisms and evaluate the efficacy of next-generation efflux pump inhibitors in restoring kinase inhibitor sensitivity [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

431.21820645 Da

Monoisotopic Mass

431.21820645 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6MC966B505

Dates

Last modified: 07-15-2023
1: Wang Y, Zhi Y, Jin Q, Lu S, Lin G, Yuan H, Yang T, Wang Z, Yao C, Ling J, Guo H, Li T, Jin J, Li B, Zhang L, Chen Y, Lu T. Discovery of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), as a FLT3/CDKs kinase inhibitor with potential high efficiency against acute myelocytic leukemia (AML). J Med Chem. 2018 Jan 22. doi: 10.1021/acs.jmedchem.7b01261. [Epub ahead of print] PubMed PMID: 29357250.

Explore Compound Types